2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
CAS No.: 74411-91-9
Cat. No.: VC3036586
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74411-91-9 |
|---|---|
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 2-phenyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C13H13N3O/c17-12-9-11(10-5-2-1-3-6-10)15-13-14-7-4-8-16(12)13/h1-3,5-6,9H,4,7-8H2,(H,14,15) |
| Standard InChI Key | RVFRIAOQGWSUTQ-UHFFFAOYSA-N |
| SMILES | C1CNC2=NC(=CC(=O)N2C1)C3=CC=CC=C3 |
| Canonical SMILES | C1CNC2=NC(=CC(=O)N2C1)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
The distinctive structural elements of this compound contribute to its potential for various intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These properties are particularly relevant in drug design, as they influence how the molecule might interact with biological targets such as enzymes or receptors. The presence of both the aromatic phenyl ring and the partially saturated heterocyclic system creates a balance between rigidity and flexibility in the molecular framework, which can be advantageous for optimizing binding affinities with biological targets.
Physical and Chemical Properties
The fundamental physical and chemical properties of 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 74411-91-9 |
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 2-phenyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C13H13N3O/c17-12-9-11(10-5-2-1-3-6-10)15-13-14-7-4-8-16(12)13/h1-3,5-6,9H,4,7-8H2,(H,14,15) |
| Standard InChIKey | RVFRIAOQGWSUTQ-UHFFFAOYSA-N |
| SMILES | C1CNC2=NC(=CC(=O)N2C1)C3=CC=CC=C3 |
Synthesis Methodologies
The synthesis of 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one typically involves cyclization reactions beginning with carefully selected starting materials. The synthetic routes generally start from substituted diamines and diketones or related precursors. These reaction pathways often require specific catalytic conditions, typically utilizing acidic or basic catalysts to facilitate the formation of the fused heterocyclic system.
One common synthetic approach involves the condensation of appropriately substituted amino-pyrimidines with suitable four-carbon synthons that contain functional groups capable of completing the second ring. The reaction conditions must be carefully controlled to ensure regioselectivity and to maximize yield of the desired product. The preparation often requires multiple steps, including initial formation of intermediate structures followed by ring closure to create the final bicyclic system.
Reaction Mechanisms and Conditions
The synthesis of pyrimido[1,2-a]pyrimidine derivatives, including the title compound, generally follows established mechanisms for heterocycle formation. A simplified reaction scheme might involve:
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Initial condensation between a diamine precursor and a carbonyl compound
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Cyclization to form the first heterocyclic ring
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Subsequent ring formation to complete the fused bicyclic system
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Final functional group modifications to obtain the target 4-one structure
The reaction conditions typically involve:
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Temperature ranges of 80-120°C
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Reaction times of 4-24 hours
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Acidic or basic catalysts to facilitate ring closure
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Polar solvents such as DMF, ethanol, or methanol to ensure solubility of reactants
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Potential use of microwave irradiation to improve reaction efficiency
Similar synthetic approaches have been documented for related nitrogen-containing heterocycles, as highlighted in recent literature on the synthesis of N-heterocycle-fused compounds . These methodologies often employ strategic functionalization of precursor molecules, followed by carefully designed cyclization steps to construct the desired ring systems.
Analytical Characterization Methods
Comprehensive characterization of 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is essential for confirming its identity, purity, and structural features. Standard analytical techniques employed in the characterization of this compound include spectroscopic methods, chromatographic analyses, and physical property determinations.
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of atoms within the molecule. Typically, both proton (¹H) and carbon (¹³C) NMR are utilized to confirm the structure. Key spectral features would include signals corresponding to the aromatic protons of the phenyl ring, the CH at position 3, and the protons in the tetrahydro portion of the molecule .
Mass spectrometry (MS) offers precise molecular weight determination, with the expected molecular ion peak at m/z 227 corresponding to the molecular formula C₁₃H₁₃N₃O. Fragmentation patterns can provide additional structural confirmation, with characteristic fragments likely including the loss of the phenyl group or cleavage of the fused ring system.
Infrared (IR) spectroscopy can identify functional groups present in the molecule, with expected absorption bands for the C=O stretching of the 4-one functionality (typically around 1650-1700 cm⁻¹), aromatic C=C stretching, and C-N bonds of the heterocyclic system.
Comparative Analysis with Related Compounds
2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one belongs to a broader family of fused bicyclic systems containing pyrimidine rings. Comparing this compound with structurally related molecules provides insights into the significance of specific structural elements and their influence on physical, chemical, and biological properties.
Related compounds include other pyrimido[1,2-a]pyrimidines with varying substituents, as well as differently fused heterocyclic systems such as pyrido[1,2-a]pyrimidines. For instance, 8,8-dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one represents a structurally related compound with a pyrido rather than pyrimido fusion, and additional methyl substituents that modify its electronic and steric properties.
The table below illustrates key differences between 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one and selected related compounds:
These structural variations can significantly influence pharmacological properties, including receptor selectivity, metabolic stability, and bioavailability. The presence of different heterocyclic systems alters the electronic distribution, spatial arrangement, and hydrogen-bonding capabilities of the molecules, which in turn affects their interaction with biological targets .
Research Applications and Future Directions
The unique structural framework of 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one positions it as a valuable scaffold for various research applications, particularly in medicinal chemistry and material science. Current and potential applications include:
Medicinal Chemistry Applications
In drug discovery, this compound can serve as a lead structure for developing bioactive molecules with specific pharmacological profiles. The fused heterocyclic system provides a rigid core that can be strategically modified to optimize interactions with biological targets. Potential therapeutic areas include:
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Development of enzyme inhibitors by exploiting the compound's ability to form specific interactions with protein binding sites
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Design of receptor modulators, leveraging the compound's structural features to influence receptor activation or inhibition
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Creation of antimicrobial agents, building on the known bioactivities of related pyrimidine derivatives
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Exploration of anticancer applications, particularly for compounds that can interfere with cell signaling pathways
Future Research Directions
Several promising research directions could further enhance our understanding and utilization of 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one:
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Development of more efficient and selective synthetic methodologies, potentially employing green chemistry principles to minimize environmental impact
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Exploration of structure-activity relationships through systematic modification of the basic scaffold to identify optimal substituents for specific biological activities
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Investigation of the compound's interaction with specific biological targets using computational modeling and experimental binding studies
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Assessment of pharmacokinetic properties and metabolic pathways to address potential limitations in drug development
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Evaluation of crystal engineering applications, exploiting the compound's hydrogen bonding capabilities for creating functional materials
While the current research on this specific compound appears limited based on available literature, the broader interest in nitrogen-containing heterocycles suggests significant untapped potential for this molecular scaffold. The development of convenient synthesis methods for related N-heterocycle-fused systems, as reported in recent literature, indicates growing interest in this chemical space .
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